molecular formula C15H30O4Si B154025 6-O-(Triisopropylsilyl)-D-glucal CAS No. 137915-37-8

6-O-(Triisopropylsilyl)-D-glucal

Cat. No.: B154025
CAS No.: 137915-37-8
M. Wt: 302.48 g/mol
InChI Key: VYZHAYQIZWKLNP-KFWWJZLASA-N
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Description

6-O-(Triisopropylsilyl)-D-glucal is a chemical compound with the molecular formula C15H30O4Si. It is a derivative of D-glucal, where the hydroxyl group at the 6th position is protected by a triisopropylsilyl group. This compound is primarily used in organic synthesis, particularly in carbohydrate chemistry, due to its ability to act as a protective group for hydroxyl functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(Triisopropylsilyl)-D-glucal typically involves the protection of the hydroxyl group at the 6th position of D-glucal using triisopropylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole in a solvent like dimethylformamide (DMF). The reaction conditions often include maintaining the reaction mixture at room temperature and ensuring an inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification process typically involves column chromatography to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

6-O-(Triisopropylsilyl)-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the triisopropylsilyl group with other functional groups .

Scientific Research Applications

6-O-(Triisopropylsilyl)-D-glucal has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-O-(Triisopropylsilyl)-D-glucal primarily involves its role as a protective group. The triisopropylsilyl group protects the hydroxyl functionality from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions, such as treatment with fluoride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-O-(Triisopropylsilyl)-D-glucal is unique due to its specific protective group, which offers steric hindrance and stability under various reaction conditions. This makes it particularly useful in complex carbohydrate synthesis where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2R,3S,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHAYQIZWKLNP-KFWWJZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442559
Record name 6-O-(Triisopropylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137915-37-8
Record name 1,5-Anhydro-2-deoxy-6-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137915-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-(Triisopropylsilyl)-D-glucal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-(Triisopropylsilyl)-D-glucal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-O-(Triisopropylsilyl)-D-glucal
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6-O-(Triisopropylsilyl)-D-glucal
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6-O-(Triisopropylsilyl)-D-glucal

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